1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
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Description
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Organic Synthesis
Spirocyclic compounds are a focal point in organic chemistry due to their unique structural properties and potential therapeutic uses. For example, the use of spirocyclic compounds in the synthesis of oligonucleotides with base-sensitive biodegradable phosphate protection illustrates the importance of such structures in developing novel synthetic methodologies (Leisvuori et al., 2008). This approach highlights the adaptability of spirocyclic compounds in synthesizing complex biological molecules.
Material Science and Polymer Chemistry
In the context of material science, spirocyclic compounds contribute to reducing the shrinkage of thermosets, enhancing the durability and stability of polymeric materials (González et al., 2006). Such advancements underscore the role of spirocyclic structures in developing new materials with improved mechanical properties.
Electrochemical Applications
The study of the electrochemical behavior of spirocyclic compounds in non-aqueous media offers insights into their potential for developing new electrochemical sensors or batteries (Abou-Elenien et al., 1991). Understanding the redox properties of these compounds can lead to innovations in energy storage and conversion technologies.
Corrosion Inhibition
Spirocyclic derivatives have been investigated for their corrosion inhibition properties, demonstrating the potential to protect metals from corrosion in acidic environments (Chafiq et al., 2020). This application is particularly relevant in industries where metal longevity and integrity are crucial.
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-17(2)23-10-18(11-24-17)8-20(9-18)16(22)15(21)13-7-19-14-6-4-3-5-12(13)14/h3-7,19H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSARXWHGQKDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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